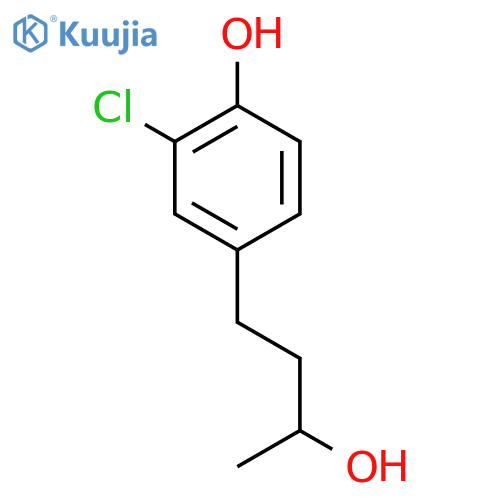Cas no 1329778-56-4 (2-chloro-4-(3-hydroxybutyl)phenol)

1329778-56-4 structure
商品名:2-chloro-4-(3-hydroxybutyl)phenol
2-chloro-4-(3-hydroxybutyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-(3-hydroxybutyl)phenol
- 1329778-56-4
- EN300-1984310
-
- インチ: 1S/C10H13ClO2/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h4-7,12-13H,2-3H2,1H3
- InChIKey: QMEUPDUSLRQFIS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CCC(C)O)O
計算された属性
- せいみつぶんしりょう: 200.0604073g/mol
- どういたいしつりょう: 200.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-chloro-4-(3-hydroxybutyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984310-0.5g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-1984310-1.0g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1984310-5g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 5g |
$3147.0 | 2023-09-16 | ||
| Enamine | EN300-1984310-0.05g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-1984310-0.1g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-1984310-5.0g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1984310-0.25g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-1984310-10.0g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1984310-10g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 10g |
$4667.0 | 2023-09-16 | ||
| Enamine | EN300-1984310-1g |
2-chloro-4-(3-hydroxybutyl)phenol |
1329778-56-4 | 1g |
$1086.0 | 2023-09-16 |
2-chloro-4-(3-hydroxybutyl)phenol 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1329778-56-4 (2-chloro-4-(3-hydroxybutyl)phenol) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 503537-97-1(4-bromooct-1-ene)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量